3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process may include:
Formation of the pyrido[1,2-a]benzimidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-methylbutyl group: This step may involve alkylation reactions using suitable alkylating agents.
Attachment of the 2-phenylethylamino group: This can be done through nucleophilic substitution reactions.
Formation of the carbonitrile group: This step may involve cyanation reactions using reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
The compound may have potential applications in drug discovery and development. Its structure could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]benzimidazole derivatives: These compounds share the same core structure and may have similar biological activities.
Substituted benzimidazoles: These compounds have different substituents but share the benzimidazole core.
Phenylethylamine derivatives: These compounds have the phenylethylamine moiety and may exhibit similar pharmacological properties.
Uniqueness
The uniqueness of 3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H28N4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H28N4/c1-18(2)13-14-21-19(3)22(17-27)26-29-23-11-7-8-12-24(23)30(26)25(21)28-16-15-20-9-5-4-6-10-20/h4-12,18,28H,13-16H2,1-3H3 |
InChI Key |
TWHIVVCPSXTLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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